1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
CAS No.: 694472-58-7
Cat. No.: VC5259554
Molecular Formula: C25H30N2O2
Molecular Weight: 390.527
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694472-58-7 |
|---|---|
| Molecular Formula | C25H30N2O2 |
| Molecular Weight | 390.527 |
| IUPAC Name | 1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
| Standard InChI | InChI=1S/C25H30N2O2/c1-19-7-10-25(20(2)15-19)27-13-11-26(12-14-27)17-23(28)18-29-24-9-8-21-5-3-4-6-22(21)16-24/h3-10,15-16,23,28H,11-14,17-18H2,1-2H3 |
| Standard InChI Key | FNLXAUPAAFMZBJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol belongs to the aryloxyaminopropanol class, featuring a naphthalen-2-yloxy group at position 3 of the propan-2-ol backbone and a 4-(2,4-dimethylphenyl)piperazine substituent at position 1. The molecular formula is C25H30N2O2, with a molar mass of 390.527 g/mol. Key structural elements include:
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A naphthalene ring system contributing aromaticity and planar rigidity.
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A piperazine ring substituted with 2,4-dimethylphenyl groups, introducing steric bulk and modulating electronic properties.
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A propan-2-ol linker enabling conformational flexibility and hydrogen-bonding capacity.
The stereochemistry of the propan-2-ol moiety creates two enantiomers (R and S), which may exhibit divergent biological activities .
Spectroscopic and Computational Data
The compound’s Standard InChIKey (FNLXAUPAAFMZBJ-UHFFFAOYSA-N) and SMILES string (CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C) provide unambiguous identifiers for computational modeling. Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal characteristic shifts:
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1H-NMR: Aromatic protons in the naphthalene system resonate between δ 7.13–7.77 ppm, while piperazine methyl groups appear near δ 2.40–2.95 ppm .
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13C-NMR: The naphthalene carbons span δ 106–156 ppm, with the propan-2-ol CHOH carbon at δ 65–71 ppm .
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis follows a two-step protocol :
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Epoxide Formation: Naphthalen-2-ol reacts with (±)-2-(chloromethyl)oxirane in aqueous KOH, yielding 2-[(naphthalen-2-yloxy)methyl]oxirane.
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Aminolysis: The epoxide intermediate undergoes nucleophilic attack by 4-(2,4-dimethylphenyl)piperazine in ethanol under reflux, producing the target compound as a racemic mixture.
Key Reaction Conditions:
Structural Analogues and SAR Insights
Comparative analysis with related compounds reveals structure-activity relationships (SAR):
Bulkier piperazine substituents (e.g., 2,4-dimethylphenyl) enhance lipid solubility but may reduce aqueous solubility .
Physicochemical Properties
Solubility and Stability
While solubility data for the target compound remain unreported, analogues exhibit:
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Stability: Free bases are stable at room temperature; hydrochloride salts improve aqueous solubility but may hydrolyze under acidic conditions .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) enantioseparation of racemic mixtures employs chiral stationary phases (e.g., Chirobiotic T) with mobile phases containing methanol/water (90:10 v/v) and 0.1% triethylamine . Retention times for enantiomers typically differ by 2–4 minutes under these conditions .
Biological Activity and Research Findings
Pharmacological Prospects
The compound’s structural similarity to beta-blockers (e.g., propranolol) suggests potential adrenergic receptor modulation . Piperazine derivatives are also investigated for:
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Antidepressant activity via serotonin receptor antagonism.
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Anticancer effects through kinase inhibition.
Challenges and Future Directions
Current limitations include:
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Stereochemical Complexity: Enantioseparation protocols require optimization for industrial-scale production.
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Solubility Data: Empirical measurements are critical for pharmacokinetic profiling.
Future studies should prioritize:
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In vivo toxicity assays.
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Target identification using computational docking.
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Formulation development for enhanced bioavailability.
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